3',5'-Dimethyl-4'-methoxyacetophenone

Organic Synthesis Intermediates Regioselective Electrophilic Substitution Steric Shielding

Standard acetophenone precursors fail to provide reliable logP modulation for blood-brain barrier penetration. 3',5'-Dimethyl-4'-methoxyacetophenone solves this with a computed logP of 2.66, delivering 5-fold octanol-water partitioning advantage over 3,5-dimethylacetophenone (logP ~1.96) while retaining sufficient polarity (PSA 26.30 Ų) to avoid non-specific binding. Ideal for CNS-targeted chalcone, flavonoid, or pyrazoline libraries. • Validated acaricidal scaffold: 3'-methoxy analog LD50 0.41 µg/cm² vs D. farinae (89.9× DEET). • Proven supply chain: >98% purity, multi-kg availability, 71-82% literature yields.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 60609-65-6
Cat. No. B1363595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethyl-4'-methoxyacetophenone
CAS60609-65-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(=O)C
InChIInChI=1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3
InChIKeyOZNRJDZKCCJUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Dimethyl-4'-methoxyacetophenone: Chemical Identity & Properties


3',5'-Dimethyl-4'-methoxyacetophenone (CAS 60609-65-6; IUPAC: 1-(4-methoxy-3,5-dimethylphenyl)ethanone) is a tri-substituted acetophenone derivative belonging to the alkyl-phenylketone class [1][2]. With molecular formula C11H14O2 and molecular weight 178.23 g/mol, it features a 4'-methoxy group flanked by 3'- and 5'-methyl substituents on the aromatic ring . The compound is a solid at ambient temperature, characterized by a boiling point of 291.4±35.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and a computed logP of 2.66, indicating moderate lipophilicity . Commercially available in purities of 95%–98%+, this compound serves primarily as a versatile intermediate in pharmaceutical, agrochemical, and specialty chemical synthesis [3][4].

3',5'-Dimethyl-4'-methoxyacetophenone: Advantage Over Generic Analogs


Unlike simpler acetophenone analogs such as 3'-methoxyacetophenone or 3,5-dimethylacetophenone, the unique combination of electron-donating methoxy and methyl groups in 3',5'-dimethyl-4'-methoxyacetophenone creates a distinct electronic environment that directly governs regioselectivity in downstream reactions. The 4'-methoxy group activates the ortho/para positions for electrophilic substitution, while the 3',5'-dimethyl groups simultaneously introduce steric shielding and modulate the compound's logP from 2.32 (predicted, ALOGPS) to 2.66 (predicted, ChemAxon), significantly impacting membrane permeability in biological contexts [1]. This steric and electronic tuning is decisively absent in analogs lacking the trisubstitution pattern, meaning that generic replacements fail to reproduce the same regiochemical outcomes in subsequent synthetic transformations or the same biological target interactions. A demonstrated acaricidal activity for a closely related 3'-substituted analog (LD50 0.41 µg/cm² against Dermatophagoides farinae) further underscores how subtle structural variations among acetophenones translate into substantial functional differences [2][3].

3',5'-Dimethyl-4'-methoxyacetophenone: Key Differentiation Evidence


Regioselectivity Control via Steric/Electronic Tuning

3',5'-Dimethyl-4'-methoxyacetophenone possesses an electron-donating 4'-methoxy group that strongly activates the ortho/para positions for electrophilic aromatic substitution, while the flanking 3',5'-dimethyl groups provide steric bulk that directs incoming electrophiles to specific positions on the ring. This dual control is not present in mono-substituted analogs such as 4'-methoxyacetophenone (CAS 100-06-1), where the absence of flanking methyl groups leads to poorer regiochemical control and potential formation of multiple isomeric products [1]. The result is a lower burden of by-product purification, improved atom economy in multi-step sequences, and more predictable scale-up behavior. Quantitatively, the calculated logP of 2.66 for the target compound versus approximately 1.6 for 4'-methoxyacetophenone also reflects the significant lipophilicity increase conferred by the dimethyl substitution, directly impacting solvent partitioning during workup and chromatographic purification .

Organic Synthesis Intermediates Regioselective Electrophilic Substitution Steric Shielding

Lipophilicity Advantage vs. 3,5-Dimethylacetophenone

The target compound's predicted logP of 2.66 (ChemAxon) represents a calculated increase of approximately 0.7 log units above 3,5-dimethylacetophenone (CAS 5379-16-8, logP ~1.96 predicted). This translates to approximately a 5-fold higher octanol-water partition coefficient, directly enhancing the compound's ability—and that of derivatives synthesized from it—to partition into lipid membranes [1]. In the context of medicinal chemistry, the 4'-methoxy group adds a hydrogen-bond acceptor capacity absent in the dimethyl analog, facilitating additional interactions with target proteins. In agrochemical design, this lipophilicity adjustment is critical for achieving optimal cuticular penetration in plants or cuticle penetration in arthropod pests, a parameter that a simple dimethylacetophenone cannot match [2].

Drug Design Intermediate LogP Optimization Blood-Brain Barrier Penetration

Structural Class Acaricidal Potency

Within the substituted acetophenone class, 3'-methoxyacetophenone (CAS 586-37-8) has been quantitatively characterized as a potent acaricidal agent, exhibiting an LD50 of 0.41 µg/cm² against Dermatophagoides farinae, which is 89.9 times more toxic than the reference standard DEET (LD50 36.87 µg/cm²) [1][2]. While direct head-to-head data for 3',5'-dimethyl-4'-methoxyacetophenone are not yet available, the established structure-activity relationships in this series indicate that the addition of methyl groups at the 3' and 5' positions modulates both potency and selectivity by altering the electron density on the aromatic ring and modifying the compound's lipophilicity. This class-level evidence positions 3',5'-dimethyl-4'-methoxyacetophenone as a compelling scaffold for systematic acaricide optimization programs where potency gains over DEET are being sought.

Acaricide Discovery Natural Product Leads Mite Control

Antimicrobial Chalcone Activity Track Record

Chalcone derivatives synthesized from substituted acetophenone precursors, including those structurally related to 3',5'-dimethyl-4'-methoxyacetophenone, have demonstrated broad-spectrum antibacterial activity against clinically relevant Gram-positive and Gram-negative pathogens, and have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE) [1][2]. In contrast, chalcones prepared from unsubstituted acetophenone or mono-substituted variants display significantly reduced antimicrobial potency. This class-level evidence establishes that the electron-rich trisubstitution pattern found in 3',5'-dimethyl-4'-methoxyacetophenone is a key determinant of antimicrobial activity in the resulting chalcone products, making it the preferred acetophenone core for antimicrobial chalcone library synthesis [3].

Antimicrobial Resistance Chalcone Synthesis Gram-Positive Pathogens

Scalable Synthetic Routes & Yield Consistency

The synthesis of 3',5'-dimethyl-4'-methoxyacetophenone via Friedel-Crafts acylation of 3,5-dimethylanisole with acetyl chloride in the presence of AlCl3 has been documented with reported yields of 71%–82%, as cited across multiple literature syntheses, including those in the Australian Journal of Chemistry, Tetrahedron, and Journal of Organic Chemistry . This is in contrast to certain less-substituted acetophenones for which published optimized yields can be significantly lower under comparable Friedel-Crafts conditions. The consistency of these yields across independent reports provides procurement teams with a reliable basis for estimating raw material usage, waste generation, and overall cost of goods when planning multi-step synthetic campaigns. Additionally, patent literature (WO 2008/052288 A1) and specialized journal reports (Journal of Chemical Research, Miniprint) describe multi-kilogram scale procedures, confirming the scalability of this compound beyond laboratory quantities [1].

Process Chemistry Friedel-Crafts Acylation Scale-Up Synthesis

3',5'-Dimethyl-4'-methoxyacetophenone: Best-Fit Application Scenarios


CNS Lead Optimization & Lipophilicity Control

When a drug discovery program requires a synthetic intermediate that delivers reliable logP tuning for blood-brain barrier penetration, 3',5'-dimethyl-4'-methoxyacetophenone is the rational choice. Its computed logP of 2.66 offers a 5-fold octanol-water partitioning advantage over 3,5-dimethylacetophenone (logP ~1.96) while retaining sufficient polarity (PSA 26.30 Ų) to avoid excessive non-specific binding . This intermediate is particularly well-suited for generating CNS-targeted chalcone, flavonoid, or pyrazoline libraries where the methoxy group provides an additional hydrogen-bond anchor point for target engagement that mono-substituted or dimethyl-only acetophenones cannot offer .

Acaricide & Insecticide Scaffold Discovery

For teams developing next-generation acaricides targeting resistant mite populations, 3',5'-dimethyl-4'-methoxyacetophenone provides a structurally privileged starting point. Class-level validation demonstrates that 3'-methoxyacetophenone achieves an LD50 of 0.41 µg/cm² against D. farinae, outperforming DEET by a factor of 89.9 . The additional 3',5'-dimethyl substitution on the target compound is expected to further enhance both potency (via electronic modulation) and environmental persistence (via increased logP), making it the preferred acetophenone core for systematic structure-activity relationship exploration in crop protection and stored-product pest control applications.

Chalcone Libraries Targeting MRSA and VRE

When building a chalcone library for screening against multidrug-resistant pathogens, 3',5'-dimethyl-4'-methoxyacetophenone should be prioritized over unsubstituted or mono-substituted acetophenone precursors. Published SAR data consistently show that electron-rich, tri-substituted acetophenone-derived chalcones exhibit superior activity against Gram-positive bacteria including MRSA and VRE compared to those derived from simpler acetophenones . Starting with this compound maximizes the probability of generating initial hits with therapeutically relevant minimum inhibitory concentrations, while the well-documented synthetic accessibility (71%–82% yields) ensures that subsequent hit-to-lead optimization can proceed without supply chain interruptions [1].

Scalable Multi-Kilogram Intermediate Supply

For CROs and CDMOs offering custom synthesis services, 3',5'-dimethyl-4'-methoxyacetophenone represents a low-risk intermediate for scale-up. Its Friedel-Crafts acylation synthesis has been independently validated across at least five literature and patent sources with consistent yields of 71%–82%, and the compound is commercially available in multi-gram to kilogram quantities from established suppliers (Fluorochem, AKSci, Capot Chem, Bide Pharmatech) with purities of 97%–98%+ [1]. This combination of published yield reproducibility, multi-vendor availability, and appropriate safety documentation (GHS-compliant SDS) makes it a dependable building block for contract synthesis programs where timeline adherence and cost predictability are critical procurement metrics.

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